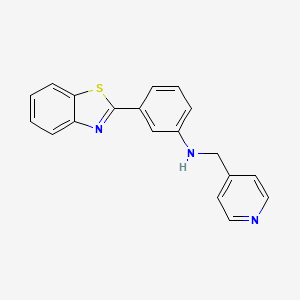![molecular formula C20H14N2OS B5778292 3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5778292.png)
3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone is a heterocyclic compound that has attracted considerable attention in the scientific community due to its potential applications in various fields. This compound has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.
作用机制
The mechanism of action of 3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its anticancer activity by inhibiting various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase I and II, which are essential for DNA replication and repair. It also induces the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which prevents them from dividing and proliferating. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. Additionally, it has been found to modulate the expression of various genes involved in cancer development and progression.
实验室实验的优点和局限性
One of the main advantages of using 3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone in lab experiments is its potent anticancer activity. This compound has been shown to exhibit high selectivity towards cancer cells, while sparing normal cells. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone. One potential direction is to investigate its potential applications in combination with other anticancer drugs to enhance its efficacy. Another direction is to explore its potential applications in other fields, such as antiviral and antibacterial therapies. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method to improve its solubility and stability.
合成方法
The synthesis of 3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone involves the condensation of 2-aminothiophenol and 2-nitrobenzaldehyde in the presence of a catalyst. The resulting product is then reduced to obtain the final compound. This method has been optimized to achieve high yields and purity of the compound.
科学研究应用
3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of cancer research. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a critical role in cancer treatment.
属性
IUPAC Name |
3-phenyl-2-[(E)-2-thiophen-2-ylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS/c23-20-17-10-4-5-11-18(17)21-19(13-12-16-9-6-14-24-16)22(20)15-7-2-1-3-8-15/h1-14H/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZWEMCVNWEQJK-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-2-[(E)-2-(2-thienyl)ethenyl]-4(3H)-quinazolinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-chloro-5-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5778214.png)
![N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5778222.png)
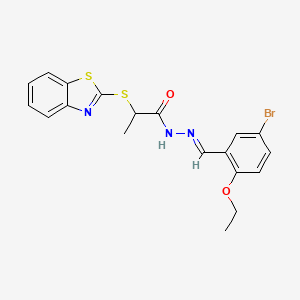
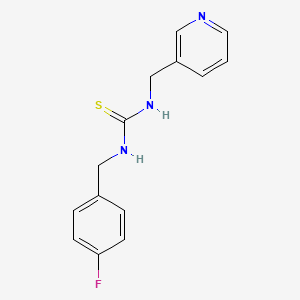
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5778256.png)
![N'-[4-(diethylamino)benzylidene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5778259.png)

![2-(2,3-dimethylphenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B5778268.png)

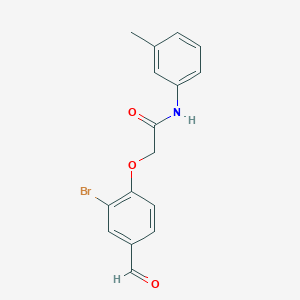

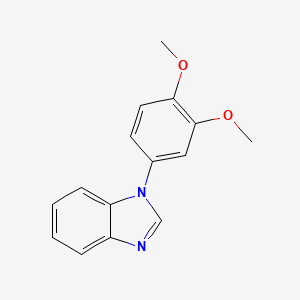
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5778306.png)
